[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H12Cl3F3N4O and its molecular weight is 439.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence as they catalyze a post-translational modification .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It binds to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the post-translational modification process, which is crucial for the function of various proteins in the bacterial cell .
Biochemical Pathways
The inhibition of PPTase affects the secondary metabolism of bacteria . PPTases are involved in the activation of carrier proteins in the biosynthetic pathways of various secondary metabolites . Therefore, the inhibition of PPTase can attenuate the production of these metabolites, disrupting the normal metabolic functions of the bacteria .
Pharmacokinetics
It has been demonstrated that this compound has antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the bacterial cell without causing significant harm to human cells .
Result of Action
The result of the action of this compound is the attenuation of secondary metabolism and thwarting of bacterial growth . By inhibiting the function of PPTase, this compound disrupts the normal metabolic functions of the bacteria, which can lead to the inhibition of bacterial growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria can lead to resistance against this compound . Therefore, the bacterial environment and potential resistance mechanisms can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase. This enzyme is crucial for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inhibiting bacterial phosphopantetheinyl transferase, leading to reduced production of essential metabolites and impaired bacterial growth . This compound also affects cell signaling pathways and gene expression, contributing to its antibacterial activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to bacterial phosphopantetheinyl transferase, inhibiting its activity . This inhibition disrupts the post-translational modification essential for bacterial cell viability and virulence . The compound’s structure allows it to interact specifically with the bacterial enzyme, preventing the production of Sfp-PPTase-dependent metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and sustained activity over extended periods, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively attenuates bacterial growth without causing rapid cytotoxic responses in human cells . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial fatty acid synthesis. By inhibiting phosphopantetheinyl transferase, the compound disrupts the production of key metabolites required for bacterial cell wall synthesis and virulence . This inhibition affects metabolic flux and metabolite levels, contributing to its antibacterial activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it exerts its inhibitory effects on phosphopantetheinyl transferase . Targeting signals and post-translational modifications play a role in its localization and activity .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N4O/c17-11-7-9(16(20,21)22)8-23-14(11)25-3-5-26(6-4-25)15(27)10-1-2-12(18)24-13(10)19/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKPUVNHZYQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.